molecular formula C9H12N4 B10910937 1,1'-Methylenebis(4-methyl-1H-pyrazole) CAS No. 157252-08-9

1,1'-Methylenebis(4-methyl-1H-pyrazole)

Cat. No.: B10910937
CAS No.: 157252-08-9
M. Wt: 176.22 g/mol
InChI Key: PHROZJVAYKJJQZ-UHFFFAOYSA-N
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Description

1,1’-Methylenebis(4-methyl-1H-pyrazole) is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two 4-methyl-1H-pyrazole units connected by a methylene bridge. The molecular formula of 1,1’-Methylenebis(4-methyl-1H-pyrazole) is C9H12N4, and it has a molecular weight of 176.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Methylenebis(4-methyl-1H-pyrazole) can be synthesized through various methods. One common approach involves the reaction of 4-methyl-1H-pyrazole with formaldehyde under acidic conditions. The reaction proceeds via the formation of a methylene bridge between the two pyrazole units. The reaction conditions typically include the use of a strong acid catalyst, such as hydrochloric acid, and a temperature range of 60-80°C .

Industrial Production Methods

In industrial settings, the synthesis of 1,1’-Methylenebis(4-methyl-1H-pyrazole) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis(4-methyl-1H-pyrazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of pyrazole derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with different functional groups, such as hydroxyl, alkyl, and acyl groups. These derivatives have diverse applications in medicinal chemistry, agrochemicals, and materials science .

Scientific Research Applications

1,1’-Methylenebis(4-methyl-1H-pyrazole) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(4-methyl-1H-pyrazole) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the methylene bridge and the pyrazole rings allows for specific interactions with target molecules, leading to the modulation of their function .

Comparison with Similar Compounds

Similar Compounds

    1,1’-Methylenebis(3,5-dimethyl-1H-pyrazole): This compound has two 3,5-dimethyl-1H-pyrazole units connected by a methylene bridge.

    1,1’-Methylenebis(4-iodo-1H-pyrazole): This compound contains two 4-iodo-1H-pyrazole units connected by a methylene bridge.

Uniqueness

1,1’-Methylenebis(4-methyl-1H-pyrazole) is unique due to its specific substitution pattern and the presence of a methylene bridge. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility .

Properties

CAS No.

157252-08-9

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

4-methyl-1-[(4-methylpyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C9H12N4/c1-8-3-10-12(5-8)7-13-6-9(2)4-11-13/h3-6H,7H2,1-2H3

InChI Key

PHROZJVAYKJJQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CN2C=C(C=N2)C

Origin of Product

United States

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